2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
Description
Chemical Structure and Properties The compound 2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide (CAS RN: 866725-54-4) is a quinoline derivative featuring a benzenesulfonyl group at position 3, a fluoro substituent at position 6, and an N-phenylacetamide moiety at position 1 of the quinoline core . Key structural attributes include:
- Quinoline backbone: A bicyclic aromatic system with a ketone at position 3.
- Fluoro substituent: Improves metabolic stability and lipophilicity.
- Acetamide linkage: The N-phenylacetamide group contributes to hydrogen-bonding capabilities and structural rigidity.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O4S/c24-16-11-12-20-19(13-16)23(28)21(31(29,30)18-9-5-2-6-10-18)14-26(20)15-22(27)25-17-7-3-1-4-8-17/h1-14H,15H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPBSARQBSTHIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities with related compounds:
Key Findings from Comparative Studies
(a) Role of the Benzenesulfonyl Group
- The 3-benzenesulfonyl group in the target compound is critical for enhancing binding affinity to hydrophobic pockets in enzymes, as seen in sulfonamide-based HIV-1 RT inhibitors .
(b) Impact of Fluoro and Chloro Substituents
- The 6-fluoro substituent in the target compound likely improves metabolic stability over non-fluorinated analogs, similar to fluoroquinolones in antibiotic design .
- Chloro-substituted analogs (e.g., compound in ) exhibit altered pharmacokinetics due to increased electronegativity and molecular weight.
(c) Acetamide Linker Variations
- The N-phenylacetamide group is a common feature in RT inhibitors (e.g., diarylpyrimidines ), where it stabilizes interactions with the NNRTI binding pocket.
- Substituting the phenyl group with o-tolyl (as in CAS 866725-54-4 ) may enhance lipophilicity but reduce solubility compared to unsubstituted phenyl analogs.
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